molecular formula C17H18ClNOS B2529755 3-(3-chlorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)propanamide CAS No. 2034409-15-7

3-(3-chlorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)propanamide

Cat. No.: B2529755
CAS No.: 2034409-15-7
M. Wt: 319.85
InChI Key: IMBNKKBWWUJVST-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)propanamide is an organic compound that features a complex structure with a chlorophenyl group, a cyclopropyl group, and a thiophen-3-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the chlorination of a phenyl ring to introduce the 3-chlorophenyl group. This is followed by the formation of the cyclopropyl group through cyclopropanation reactions. The thiophen-3-ylmethyl group can be introduced via a thiophene synthesis route, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors for better control over reaction conditions and yields, as well as the development of catalytic processes to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

3-(3-chlorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)propanamide has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Its structure suggests it could be explored for therapeutic uses, such as in the treatment of certain diseases.

    Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism by which 3-(3-chlorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)propanamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the target.

Comparison with Similar Compounds

Similar Compounds

    3-(3-chlorophenyl)-N-cyclopropylpropanamide: Lacks the thiophen-3-ylmethyl group, which may affect its reactivity and applications.

    N-cyclopropyl-N-(thiophen-3-ylmethyl)propanamide:

Uniqueness

The presence of both the chlorophenyl and thiophen-3-ylmethyl groups in 3-(3-chlorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)propanamide makes it unique, as these groups can confer specific reactivity and interactions that are not present in similar compounds. This uniqueness can be leveraged in various applications, from medicinal chemistry to materials science.

Properties

IUPAC Name

3-(3-chlorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNOS/c18-15-3-1-2-13(10-15)4-7-17(20)19(16-5-6-16)11-14-8-9-21-12-14/h1-3,8-10,12,16H,4-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMBNKKBWWUJVST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CSC=C2)C(=O)CCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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